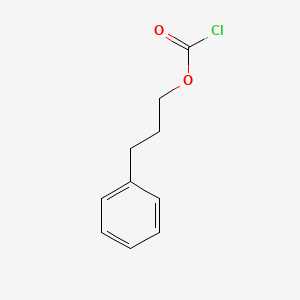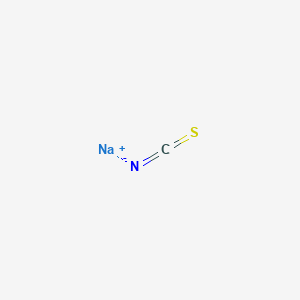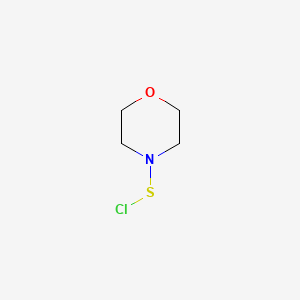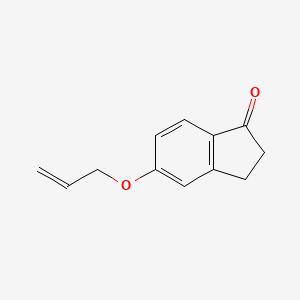
3-phenylpropylchloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylpropylchloroformate is an organic compound with the molecular formula C10H11ClO2. It is a chlorocarbonate ester derived from 3-phenylpropanol. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals.
Méthodes De Préparation
3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .
Analyse Des Réactions Chimiques
3-phenylpropylchloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
3-phenylpropylchloroformate is used in scientific research for various purposes:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including muscle relaxants and other therapeutic agents.
Material Science: It is used in the preparation of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
3-phenylpropylchloroformate can be compared with other similar compounds such as:
3-Phenylpropanol: The parent alcohol from which it is derived.
3-Phenylpropyl acetate: An ester with similar reactivity but different functional groups.
3-Phenylpropylamine: An amine derivative with different chemical properties and applications.
This compound is unique due to its chlorocarbonate functional group, which imparts specific reactivity and makes it useful in various synthetic applications.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-phenylpropyl carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
ZKXHIDNLCFLSRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea](/img/structure/B8695642.png)

![1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid](/img/structure/B8695652.png)
